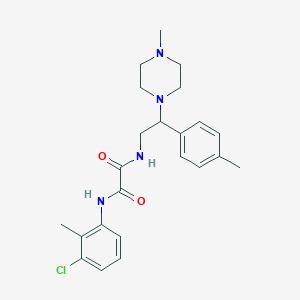

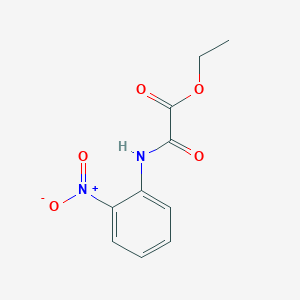

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate” is a complex organic molecule. It likely contains a bromobenzyl group, an amino group, and a cyanobenzoate group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, bromoacetyl coumarin derivatives have been used as building blocks in the preparation of polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives to produce different compounds .Chemical Reactions Analysis

Bromoacetyl coumarin derivatives have been used in various chemical reactions to produce polyfunctionalized heterocyclic systems . They have been condensed with various amino group-containing heterocyclic derivatives .Aplicaciones Científicas De Investigación

Photodynamic Therapy Applications

One intriguing application of compounds related to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate is in the field of photodynamic therapy (PDT) for cancer treatment. A study described the synthesis and characterization of new zinc phthalocyanine compounds, highlighting their high singlet oxygen quantum yield, a crucial factor for effective PDT. Such compounds demonstrate remarkable potential as Type II photosensitizers, implying that derivatives like 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could be explored for similar applications in cancer treatment through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Catalysis and Synthetic Chemistry

The compound's structure suggests potential utility in synthetic chemistry, particularly in the formation of complex molecules through palladium-catalyzed processes. Research into palladium-catalyzed, three-component tandem reactions involving similar bromo and cyano functional groups has opened new pathways for synthesizing diverse quinazolines. This method's tolerance for bromo and iodo groups adds versatility for further synthetic manipulations, indicating that 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate could serve as a precursor or intermediate in complex organic syntheses (Hu et al., 2018).

Corrosion Inhibition

In the realm of materials science, derivatives of benzothiazole, bearing structural resemblance to 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate, have been evaluated as corrosion inhibitors. These compounds show promising efficacy in protecting carbon steel against corrosion in acidic environments, such as hydrochloric acid solutions. Their adsorption on metal surfaces follows the Langmuir isotherm model, pointing towards potential applications of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate in corrosion protection formulations (Negm et al., 2010).

Ligand Synthesis for Metal Complexes

The structural features of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate suggest its potential as a ligand in the synthesis of metal complexes. Studies on similar compounds have led to the development of novel mixed-ligand Cu(II) Schiff base complexes, characterized by their potential for catalyzing the synthesis of diverse organic compounds. Such complexes highlight the role of 2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate and its derivatives in catalysis and the synthesis of functional materials (Ebrahimipour et al., 2018).

Propiedades

IUPAC Name |

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c18-15-6-2-4-13(8-15)10-20-16(21)11-23-17(22)14-5-1-3-12(7-14)9-19/h1-8H,10-11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEQJMYVSVEZRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-Bromobenzyl)amino)-2-oxoethyl 3-cyanobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[2-(2-Chlorophenyl)-2-morpholin-4-ylethyl]-2-phenylethenesulfonamide](/img/structure/B2819964.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2819969.png)

![8-(4-bromophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2819972.png)

![N'-(2,4-dimethylphenyl)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2819975.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2819980.png)